Ethyl[(3-fluoro-4-methoxyphenyl)methyl]amine
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Overview
Description
Ethyl[(3-fluoro-4-methoxyphenyl)methyl]amine is an organic compound that belongs to the class of amines It features a phenyl ring substituted with a fluoro and methoxy group, and an ethylamine side chain
Mechanism of Action
Target of Action
Ethyl[(3-fluoro-4-methoxyphenyl)methyl]amine is a complex compound that may interact with multiple targets. It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
Based on its structural similarity to indole derivatives, it may interact with its targets through a variety of mechanisms, including electrophilic substitution .
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may also affect a wide range of biochemical pathways.
Result of Action
Based on the biological activities of similar compounds, it may have a broad range of effects, including antiviral, anti-inflammatory, and anticancer activities .
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, which is commonly used in the synthesis of similar compounds, is known to be influenced by the reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl[(3-fluoro-4-methoxyphenyl)methyl]amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-fluoro-4-methoxybenzaldehyde.
Reductive Amination: The key step involves the reductive amination of 3-fluoro-4-methoxybenzaldehyde with ethylamine. This reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.
Reaction Conditions: The reaction is typically performed in an organic solvent like methanol or ethanol, under mild conditions at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency, yield, and purity. Continuous flow reactors and automated systems might be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Ethyl[(3-fluoro-4-methoxyphenyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of ethyl[(3-fluoro-4-methoxyphenyl)methyl]alkane.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Ethyl[(3-fluoro-4-methoxyphenyl)methyl]amine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: It is used in the synthesis of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Ethyl[(3-fluoro-4-methoxyphenyl)methyl]amine can be compared with other similar compounds such as:
Ethyl[(3-chloro-4-methoxyphenyl)methyl]amine: Similar structure but with a chloro group instead of a fluoro group. The chloro group may alter its reactivity and binding properties.
Ethyl[(3-fluoro-4-hydroxyphenyl)methyl]amine: Similar structure but with a hydroxy group instead of a methoxy group. The hydroxy group can significantly change its chemical properties and biological activity.
Ethyl[(3-fluoro-4-methylphenyl)methyl]amine: Similar structure but with a methyl group instead of a methoxy group. The methyl group may affect its lipophilicity and metabolic stability.
This compound stands out due to the unique combination of fluoro and methoxy groups, which can influence its chemical reactivity and biological interactions.
Properties
IUPAC Name |
N-[(3-fluoro-4-methoxyphenyl)methyl]ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO/c1-3-12-7-8-4-5-10(13-2)9(11)6-8/h4-6,12H,3,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUQKHUYWHKNITB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC(=C(C=C1)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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